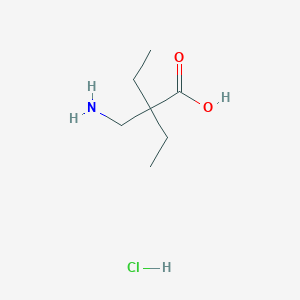

2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(aminomethyl)-2-ethylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-7(4-2,5-8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDQYGOWWNOYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086265-11-3 | |

| Record name | 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-2-ethylbutanoic Acid Hydrochloride

Introduction

This compound is a γ-amino acid analogue characterized by a quaternary carbon center substituted with two ethyl groups, a carboxylic acid, and an aminomethyl group.[1][2] Its structure bears resemblance to gabapentinoids, a class of compounds known for their therapeutic applications in neurological disorders.[3][4] As such, this molecule serves as a valuable building block and target for researchers in medicinal chemistry and drug development.[5] This guide provides a comprehensive overview of a robust synthetic pathway for its preparation, detailing the strategic rationale behind each step, complete with experimental protocols and characterization data.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule points to a key intermediate: a precursor containing a functional group that can be cleanly converted to the primary amine. The nitromethyl group (-CH₂NO₂) is an ideal synthon for the aminomethyl group (-CH₂NH₂) due to its straightforward and high-yielding reduction. The core carbon skeleton can be efficiently constructed using the well-established malonic ester synthesis.

This leads to a multi-step strategy that begins with diethyl malonate and systematically builds the required functionality. The forward synthesis is designed around chemoselective transformations to ensure high purity and yield.

Caption: Retrosynthetic analysis of the target compound.

Core Synthesis Pathway: A Step-by-Step Elucidation

This section details the primary synthetic route, explaining the causality behind experimental choices and reaction mechanisms.

Step 1: Synthesis of Diethyl 2,2-diethylmalonate

The construction of the quaternary carbon center is achieved via a classical malonic ester synthesis.[6] Diethyl malonate is subjected to a sequential double alkylation using ethyl bromide.

-

Mechanism and Rationale: The α-protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent ester carbonyls. A strong base, sodium ethoxide, is used to quantitatively deprotonate the α-carbon, forming a nucleophilic enolate. This enolate then undergoes an SN2 reaction with ethyl bromide. The process is repeated to add the second ethyl group. Using a base corresponding to the ester's alcohol (ethoxide for an ethyl ester) prevents transesterification side reactions.

Caption: Synthesis of the core carbon skeleton.

Step 2: Selective Monoreduction to Ethyl 2-ethyl-2-(hydroxymethyl)butanoate

A critical step is the selective reduction of one of the two ester groups to a primary alcohol. This transformation is challenging as many reducing agents, like lithium aluminum hydride (LiAlH₄), would reduce both esters.

-

Mechanism and Rationale: Sodium borohydride (NaBH₄) is typically not strong enough to reduce esters. However, in the presence of a protic co-solvent like methanol or by using a large excess, its reactivity can be enhanced to achieve the desired monoreduction of the malonate. This method offers a more operationally simple alternative to more complex procedures involving protection-deprotection or the formation and subsequent reduction of an acid chloride.

Step 3: Halogenation to Ethyl 2-(bromomethyl)-2-ethylbutanoate

The primary alcohol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it is converted into a good leaving group, typically an alkyl halide.

-

Mechanism and Rationale: Phosphorus tribromide (PBr₃) is an effective reagent for converting primary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphorus-oxygen bond, making the hydroxyl group an excellent leaving group, which is then displaced by a bromide ion.

Step 4: Synthesis of Ethyl 2-ethyl-2-(nitromethyl)butanoate

This step introduces the nitrogen functionality in its protected, nitro-form.

-

Mechanism and Rationale: The alkyl bromide is treated with a nitrite salt, such as sodium nitrite (NaNO₂), in a polar aprotic solvent like DMF. The nitrite ion acts as a nucleophile, displacing the bromide in an SN2 reaction. This introduces the nitromethyl group, which is the direct precursor to the target aminomethyl functionality.

Step 5: Reduction of the Nitro Group to Ethyl 2-(aminomethyl)-2-ethylbutanoate

The conversion of the nitro group to a primary amine is a pivotal transformation in this synthesis. Catalytic hydrogenation is the method of choice for this step due to its high efficiency and clean reaction profile.

-

Mechanism and Rationale: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, is a highly effective and chemoselective method for reducing aliphatic nitro groups to primary amines.[7][8] The reaction occurs on the surface of the metal catalyst and typically proceeds with high yield, leaving other functional groups like the ester intact.[9][10] Alternative methods include using metals like iron or tin in acidic media, but catalytic hydrogenation often provides a cleaner product profile with easier workup.[11]

Caption: Key reduction step to form the amine.

Step 6: Acid Hydrolysis and Salt Formation

The final step involves the deprotection of the carboxylic acid from its ester form and the formation of the hydrochloride salt for improved stability and solubility.

-

Mechanism and Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid by heating in the presence of a strong acid, such as hydrochloric acid (HCl). This one-pot procedure conveniently accomplishes both the ester cleavage and the protonation of the primary amine to form the stable and easily isolable hydrochloride salt of the final product.

Quantitative Data Summary

The following table summarizes the key transformations and typical reagents involved in the synthesis. Yields are representative and can vary based on specific reaction conditions and scale.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Diethyl malonate | NaOEt, Ethyl bromide | Diethyl 2,2-diethylmalonate | 75-85% |

| 2 | Diethyl 2,2-diethylmalonate | NaBH₄, MeOH/THF | Ethyl 2-ethyl-2-(hydroxymethyl)butanoate | 60-70% |

| 3 | Ethyl 2-ethyl-2-(hydroxymethyl)butanoate | PBr₃, Pyridine | Ethyl 2-(bromomethyl)-2-ethylbutanoate | 80-90% |

| 4 | Ethyl 2-(bromomethyl)-2-ethylbutanoate | NaNO₂, DMF | Ethyl 2-ethyl-2-(nitromethyl)butanoate | 70-80% |

| 5 | Ethyl 2-ethyl-2-(nitromethyl)butanoate | H₂, 10% Pd/C, Methanol | Ethyl 2-(aminomethyl)-2-ethylbutanoate | >95% |

| 6 | Ethyl 2-(aminomethyl)-2-ethylbutanoate | 6M Hydrochloric Acid | 2-(Aminomethyl)-2-ethylbutanoic acid HCl | 85-95% |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of the synthesis.

Protocol 1: Catalytic Hydrogenation of Ethyl 2-ethyl-2-(nitromethyl)butanoate (Step 5)

-

Reactor Setup: To a hydrogenation vessel, add Ethyl 2-ethyl-2-(nitromethyl)butanoate (1.0 eq) and methanol (10-15 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Pressurize the vessel to the desired pressure (typically 50-100 psi).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(aminomethyl)-2-ethylbutanoate, which can be used in the next step without further purification.

Protocol 2: Acid Hydrolysis and Salt Formation (Step 6)

-

Reaction Setup: Place the crude Ethyl 2-(aminomethyl)-2-ethylbutanoate (1.0 eq) from the previous step into a round-bottom flask equipped with a reflux condenser.

-

Acid Addition: Add 6M aqueous hydrochloric acid (5-10 eq).

-

Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-18 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to promote crystallization.

-

Purification: Collect the resulting white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether or acetone to remove any non-polar impurities.

-

Drying: Dry the solid under vacuum to yield the final product, this compound. The product can be further purified by recrystallization from an ethanol/ether mixture if necessary.

References

- Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Drugs of the Future, 24(8), 863.

-

Frontiers in Chemistry. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. [Link]

-

University of Oxford. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. University of Oxford. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. . [Link]

-

Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan J. Chem., 14(2), 1184-1192. [Link]

-

International Journal of Applied Science and Technology. (2019). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. ijastnet.com. [Link]

-

The Open Medicinal Chemistry Journal. (2020). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. Bentham Open. [Link]

-

JoVE. (n.d.). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Journal of Visualized Experiments. [Link]

-

PubMed. (2012). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. National Center for Biotechnology Information. [Link]

- Google Patents. (2008). US20080097122A1 - Process for the Preparation of Gabapentin.

-

PrepChem. (n.d.). Synthesis of 2-Ethyl-2-methyl-butyric acid. PrepChem.com. [Link]

- Google Patents. (2010). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

ChemSynthesis. (n.d.). Ethyl 2-nitrobutanoate. chemsynthesis.com. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (2017). CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.

- Google Patents. (2006). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

- Google Patents. (1996).

-

The Royal Society of Chemistry. (2020). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. RSC Publishing. [Link]

-

PubChem. (n.d.). 2-Ethyl-2-methylbutyric acid. National Center for Biotechnology Information. [Link]

-

Study.com. (n.d.). Outline syntheses of each of the following from diethyl malonate and any other required reagents. study.com. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H16ClNO2 | CID 53398884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. homework.study.com [homework.study.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

- 10. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst | Department of Chemistry [chem.ox.ac.uk]

- 11. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

physicochemical properties of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(Aminomethyl)-2-ethylbutanoic Acid Hydrochloride

Introduction

This compound is a substituted amino acid derivative whose structural features—a quaternary alpha-carbon, a primary amine, and a carboxylic acid—suggest its potential as a versatile building block in pharmaceutical and chemical synthesis. Similar chiral amino acid derivatives are recognized as crucial intermediates in the development of peptide-based therapeutics and drugs targeting neurological disorders.[1][2] The hydrochloride salt form is often selected to enhance solubility and stability, critical attributes for drug candidates.[1][3]

This guide provides a comprehensive framework for the in-depth physicochemical characterization of this compound. As a Senior Application Scientist, the focus is not merely on presenting known data, but on elucidating the methodologies and the scientific rationale required to generate and interpret this data. For professionals in drug development, a thorough understanding of these properties is paramount, as it directly influences formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This document is structured to guide researchers through the logical sequence of characterization, from fundamental molecular attributes to complex solid-state behaviors.

Part 1: Fundamental Molecular and Structural Properties

The initial step in characterizing any new chemical entity is to confirm its identity and basic molecular properties. These data serve as the foundation for all subsequent analyses.

The systematic name, this compound, denotes a butanoic acid backbone with two ethyl groups and an aminomethyl group attached to the alpha-carbon (position 2), forming a quaternary center.[4] The hydrochloride salt is formed by the protonation of the primary amine.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1086265-11-3 | [4][5] |

| Molecular Formula | C₇H₁₆ClNO₂ | [4][5] |

| Molecular Weight | 181.66 g/mol | [4][5] |

| IUPAC Name | 2-(aminomethyl)-2-ethylbutanoic acid;hydrochloride | [5] |

| SMILES | CCC(CC)(CN)C(=O)O.Cl | [5] |

| InChIKey | YFDQYGOWWNOYRQ-UHFFFAOYSA-N |[5] |

Structural Confirmation Workflow

The identity of a synthesized batch must be unequivocally confirmed before proceeding with further characterization. This is achieved through a combination of spectroscopic techniques.

Caption: Workflow for solubility determination.

Dissociation Constant (pKa)

The pKa values dictate the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding. This compound is amphoteric, with an acidic carboxylic group and a basic amino group.

-

pKa₁ (Carboxylic Acid): Expected to be in the range of 2-4.

-

pKa₂ (Ammonium): Expected to be in the range of 9-10.5.

-

System Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, 10). Use a temperature-controlled vessel.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, degassed water. An appropriate supporting electrolyte (e.g., 0.15 M KCl) should be used to maintain constant ionic strength.

-

Titration (Acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

-

Titration (Basic pKa): In a separate experiment, titrate a fresh solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Specialized software can be used to calculate the pKa from the titration curve, which is more accurate.

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's partitioning between an aqueous and a lipid phase, which is a key predictor of its ability to cross biological membranes.

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral species.

-

LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, LogD is more physiologically relevant. PubChem provides a predicted XlogP of -1.9 for the parent compound, suggesting it is highly hydrophilic. [6]

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., pH 7.4 phosphate buffer) and an immiscible organic phase (typically n-octanol). Pre-saturate each phase with the other by mixing and separating them before the experiment.

-

Partitioning: Dissolve a known amount of the compound in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature, then centrifuge to ensure complete phase separation.

-

Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Part 3: Solid-State Characterization

For compounds intended for solid oral dosage forms, understanding the solid-state properties is non-negotiable.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It can affect powder flow, stability, and dissolution. Dynamic Vapor Sorption (DVS) is the standard technique for this assessment. In a DVS experiment, the sample is exposed to a controlled range of relative humidity (RH) at a constant temperature, and the change in mass is monitored. The resulting sorption/desorption isotherm reveals the extent and kinetics of water uptake.

Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different solubilities, stabilities, and melting points. A polymorphic screen should be conducted by recrystallizing the compound from a diverse range of solvents and conditions. Each resulting solid form should be analyzed by techniques such as X-Ray Powder Diffraction (XRPD), DSC, and Thermogravimetric Analysis (TGA) to identify and characterize distinct crystalline forms.

Conclusion

The comprehensive physicochemical characterization of this compound is a critical, multi-step process that forms the bedrock of its development. This guide outlines the essential experimental workflows and the scientific rationale behind them. By systematically determining the structural, thermal, solubility, ionization, and solid-state properties, researchers can build a robust data package. This package is indispensable for making informed decisions in formulation development, predicting in vivo behavior, and ensuring the delivery of a safe and effective final product.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Angene Chemical. This compound. Angene Chemical. [Link]

-

ChemSynthesis. 2-amino-2-ethylbutanoic acid. ChemSynthesis. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. Education Resources Information Center. [Link]

-

PubChemLite. This compound (C7H15NO2). PubChemLite. [Link]

-

Guangzhou Weiba Technology Co., Ltd. This compound. [Link]

-

Human Metabolome Database. Showing metabocard for 2-Ethylbutanoic acid (HMDB0031221). Human Metabolome Database. [Link]

-

Wikipedia. 2-Methylbutanoic acid. Wikipedia. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. ATSDR. [Link]

-

OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. [Link]

-

BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 2. BioPharm International. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. ATSDR. [Link]

-

PubChem. 2-(Aminomethyl)-2-ethyl-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

-

Physics & Maths Tutor. 6.3.2 Spectroscopy QP. Physics & Maths Tutor. [Link]

-

National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function. NIH. [Link]

Sources

An In-depth Technical Guide to 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride

CAS Number: 1086265-11-3

Introduction

2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride is a synthetic amino acid derivative with a unique structural scaffold that has garnered interest within the scientific community. Its core structure, featuring a quaternary carbon at the α-position substituted with both an aminomethyl and an ethyl group, distinguishes it from naturally occurring amino acids. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential biological activities, tailored for researchers, scientists, and professionals in drug development. The structural features of this compound suggest its potential as a gamma-aminobutyric acid (GABA) analogue and as a candidate for antimicrobial research.

Chemical Identity and Physicochemical Properties

Proper identification and characterization are fundamental in scientific research. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

| Property | Value | Source |

| CAS Number | 1086265-11-3 | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 181.66 g/mol | [1][2] |

| IUPAC Name | 2-(aminomethyl)-2-ethylbutanoic acid;hydrochloride | [1] |

| SMILES | CCC(CC)(CN)C(=O)O.Cl | [1] |

| InChI | InChI=1S/C7H15NO2.ClH/c1-3-7(4-2,5-8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H | [1][2] |

Synthesis and Characterization

The primary route for the synthesis of this compound is the Mannich reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom.[3][4]

Synthetic Pathway: The Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (2-ethylbutanoic acid), formaldehyde, and an amine (ammonia), followed by acidification to yield the hydrochloride salt.[3][4]

Caption: Synthetic pathway of this compound via the Mannich reaction.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylbutanoic acid in a suitable protic solvent such as ethanol or water.

-

Addition of Reagents: To the stirred solution, add an aqueous solution of formaldehyde (e.g., 37% in water) and a source of ammonia (e.g., ammonium hydroxide). The molar ratio of the reactants should be carefully controlled, typically starting with a 1:1:1 ratio of the acid, formaldehyde, and ammonia.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue contains the free base of the product.

-

Salt Formation: Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and cool the solution in an ice bath. Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

-

Purification: The precipitated hydrochloride salt is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting materials, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether. A patent for the preparation of the related compound 2-ethylbutanoic acid describes a purification process involving distillation and washing with saturated salt water, which could be adapted.[5]

Characterization

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (triplets and quartets), a singlet for the aminomethyl protons, and a broad singlet for the amine and carboxylic acid protons. The chemical shifts will be influenced by the hydrochloride salt formation.

-

¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the quaternary α-carbon, the carboxylic carbon, the aminomethyl carbon, and the two carbons of the ethyl groups.

-

-

Mass Spectrometry (MS): Mass spectral analysis, such as electrospray ionization (ESI-MS), would confirm the molecular weight of the compound. The expected exact mass of the free base is 145.1103 g/mol .

-

High-Performance Liquid Chromatography (HPLC): The purity of the compound can be determined using reversed-phase HPLC with a suitable column and mobile phase.

Potential Biological Activities and Mechanisms of Action

The structural similarity of this compound to the endogenous neurotransmitter GABA suggests its potential to interact with the GABAergic system. Furthermore, the broader class of amino acid derivatives has been explored for antimicrobial properties.

GABA Analogue and Neurological Research

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors (GABA-A and GABA-B) are important targets for drugs used to treat anxiety, epilepsy, and other neurological disorders.[6][7] Structurally, 2-(Aminomethyl)-2-ethylbutanoic acid is a β-amino acid, a class of compounds known to include GABA receptor modulators.

Hypothesized Mechanism of Action: It is hypothesized that this compound may act as an agonist or a positive allosteric modulator at GABA receptors. Binding to these receptors would lead to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent inhibitory effect on neurotransmission.

Caption: Hypothesized mechanism of action of this compound as a GABA-A receptor modulator.

Experimental Protocol: GABA-A Receptor Binding Assay

To investigate the affinity of the compound for the GABA-A receptor, a radioligand binding assay can be performed.

-

Membrane Preparation: Prepare synaptic membranes from rat brain tissue by homogenization and differential centrifugation.

-

Binding Reaction: Incubate the prepared membranes with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]gabazine) in the presence of varying concentrations of this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Antimicrobial Potential

Various amino acid derivatives have been shown to possess antimicrobial activity.[8] While there is no specific data on the antibacterial properties of this compound, its chemical structure warrants investigation.

Hypothesized Mechanism of Action: The mechanism of antibacterial action for amino acid derivatives can vary widely, from disruption of the bacterial cell membrane to inhibition of essential metabolic pathways. The cationic nature of the aminomethyl group at physiological pH could facilitate interaction with the negatively charged bacterial cell envelope.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against various bacterial strains.

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

This compound is a synthetic amino acid with potential applications in neuroscience and antimicrobial research. Its synthesis via the Mannich reaction provides a straightforward route to this interesting molecule. Further research is required to fully elucidate its biological activities and mechanisms of action. The experimental protocols outlined in this guide provide a framework for researchers to investigate the properties of this compound and to explore its potential as a lead for the development of new therapeutic agents.

References

-

Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering. [Link]

-

Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica. [Link]

-

A new method for the synthesis of β-amino acids. University of Vienna. [Link]

-

This compound. PubChem. [Link]

-

This compound. PubChemLite. [Link]

-

This compound. Weber Scientific. [Link]

- Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

(R)-2-Amino-2-methylbutanoic acid hydrochloride. PubChem. [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

-

21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. accessdata.fda.gov. [Link]

-

Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists. PubMed Central. [Link]

-

Synthesis of 2-Ethyl-2-methyl-butyric acid. PrepChem.com. [Link]

-

A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]

- The preparation method of the new 2 Ethylbutanoic acid of one class.

- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

-

GABA Receptor. StatPearls - NCBI Bookshelf. [Link]

-

GABAA receptor. Wikipedia. [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

-

GABAA receptors: structure, function, pharmacology, and related disorders. PubMed Central. [Link]

-

In vitro activities of aminomethyl-substituted analogs of novel tetrahydrofuranyl carbapenems. PubMed. [Link]

-

GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf. [Link]

-

(-)-2-Aminobutyric acid. PubChem. [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central. [Link]

-

CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]

-

Butanoic acid, 2-methyl-, ethyl ester. NIST WebBook. [Link]

Sources

- 1. This compound | C7H16ClNO2 | CID 53398884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1086265-11-3 | Benchchem [benchchem.com]

- 3. ijitee.org [ijitee.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class - Google Patents [patents.google.com]

- 6. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

A Technical Guide to the Structural Elucidation of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride

Abstract

The rigorous, unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug development and chemical research. The process ensures identity, purity, and provides the foundational data for understanding structure-activity relationships (SAR). This guide presents a comprehensive, multi-technique workflow for the complete structural analysis of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride, a substituted butanoic acid derivative. By integrating data from spectroscopic and crystallographic methods, we provide a self-validating system for its characterization. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the causal logic behind the selection and sequencing of analytical techniques.

Introduction and Physicochemical Foundation

This compound is a small organic molecule characterized by a quaternary α-carbon, substituted with two ethyl groups, an aminomethyl group, and a carboxylic acid. The presence of the hydrochloride salt form dictates that the primary amine is protonated, influencing its solubility and solid-state properties. An accurate structural analysis begins with confirming these fundamental properties, which provide the initial context for all subsequent spectroscopic and crystallographic investigations.

The Chemical Abstracts Service (CAS) registry number provides a unique identifier for this specific salt form, distinguishing it from its free base or other salt forms[1].

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | 2-(aminomethyl)-2-ethylbutanoic acid;hydrochloride | [2] |

| CAS Number | 1086265-11-3 | [1][2][3] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1][2][3] |

| Molecular Weight | 181.66 g/mol | [1][2] |

| Canonical SMILES | CCC(CC)(CN)C(=O)O.Cl | [1][2] |

| InChIKey | YFDQYGOWWNOYRQ-UHFFFAOYSA-N | [2][4] |

Integrated Analytical Workflow

The definitive elucidation of the compound's structure relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combination creates a robust, cross-validated final assignment. The logical flow of this process is critical for efficiency and accuracy.

Spectroscopic Analysis: Building the Molecular Framework

Spectroscopic methods provide detailed information about the chemical environment of atoms and the nature of chemical bonds, allowing for the construction of a constitutional isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for unambiguous assignment.

Causality in Experimental Choice:

-

¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling. We expect to see signals for the two equivalent ethyl groups (a triplet and a quartet), a singlet for the aminomethyl protons, and a broad signal for the amine and carboxylic acid protons.

-

¹³C NMR: Determines the number of chemically non-equivalent carbon environments. Key signals include the quaternary α-carbon, the carbonyl carbon, and the carbons of the ethyl and aminomethyl groups.

-

2D NMR (COSY/HSQC): These experiments are not merely confirmatory; they are essential for validation. A COSY spectrum will definitively link the triplet and quartet of the ethyl groups, while an HSQC spectrum will correlate each proton signal to its directly attached carbon, confirming the assignments made from 1D spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| -CH₃ (ethyl) | ~0.9 (triplet) | ~8 | Aliphatic, shielded environment. |

| -CH₂- (ethyl) | ~1.6 (quartet) | ~25 | Adjacent to the quaternary carbon. |

| -CH₂-NH₃⁺ | ~3.1 (singlet) | ~45 | Deshielded by the ammonium group. |

| Quaternary C | N/A | ~50 | Unique quaternary environment. |

| -COOH | Broad, exchangeable | ~180 | Carbonyl carbon, highly deshielded. |

| Note: Predicted values are based on standard chemical shift tables for similar functional groups. Actual values may vary based on solvent and concentration. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, serving as a primary check on the compound's identity.

Causality in Experimental Choice:

-

Technique: Electrospray Ionization (ESI) is the preferred method for polar, salt-like molecules as it facilitates the generation of gas-phase ions with minimal fragmentation.

-

Analysis: High-Resolution Mass Spectrometry (HRMS) is critical. Observing the [M+H]⁺ ion (for the free base cation) and matching its mass to within a few parts per million (ppm) of the theoretical value provides unequivocal confirmation of the elemental formula (C₇H₁₅NO₂).

Expected HRMS Result:

-

Molecular Formula of Cation: C₇H₁₆NO₂⁺

-

Calculated Monoisotopic Mass: 146.1176 Da

-

Observed Mass: Should be within ± 5 ppm of the calculated value.

Quantitative analysis of amino acids can also be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS), often after acid hydrolysis for peptides or proteins[5]. For direct analysis of underivatized amino acids, methods like hydrophilic interaction chromatography (HILIC) coupled with MS are effective[6][7].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies. It provides a molecular "fingerprint"[8].

Causality in Experimental Choice: The FTIR spectrum is used to confirm the presence of the primary functional groups identified in the proposed structure. For amino acids, the spectra reveal key information about the side chains and core groups[8][9].

Table 3: Key Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3400-2400 (broad) | O-H stretch | Carboxylic Acid | Very broad due to hydrogen bonding. |

| ~3000-2800 | N-H stretch | Ammonium (-NH₃⁺) | Confirms the protonated amine salt. |

| ~2970, ~2880 | C-H stretch | Aliphatic | Confirms the presence of ethyl groups. |

| ~1730-1700 | C=O stretch | Carboxylic Acid | Characteristic carbonyl absorption. |

| ~1600-1500 | N-H bend | Ammonium (-NH₃⁺) | Asymmetric and symmetric bending modes. |

Definitive 3D Structure by X-Ray Crystallography

While spectroscopy provides the molecular connectivity, only single-crystal X-ray diffraction (XRD) can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. It is the gold standard for absolute structure determination[10].

Rationale: For pharmaceutical compounds, understanding the solid-state structure is critical as it influences stability, solubility, and bioavailability. While powder XRD (PXRD) can provide a fingerprint for a specific crystalline form, single-crystal XRD provides the definitive atomic coordinates[11][12].

Step-by-Step Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth (Rate-Limiting Step): a. Objective: To grow a single, high-quality crystal (typically 0.1-0.3 mm) free of defects. b. Method - Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture). The choice of solvent is critical and often requires screening. c. Procedure: Loosely cap the vial and leave it in a vibration-free environment. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals. This process can take days to weeks.

-

Crystal Mounting and Data Collection: a. Procedure: Carefully select and mount a suitable crystal on a goniometer head. b. Instrumentation: Place the crystal in an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data[13]. c. Data Acquisition: A monochromatic X-ray beam is directed at the crystal. The crystal is rotated, and the resulting diffraction pattern (a series of spots) is recorded on a detector over a wide range of angles.

-

Structure Solution and Refinement: a. Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. b. Structure Solution: Computational "direct methods" or Patterson methods are used to determine the initial positions of the atoms, generating an initial electron density map. c. Refinement: The atomic positions and their thermal displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data. The final refined structure provides precise bond lengths, angles, and details of intermolecular hydrogen bonding.

Although no public crystal structure for this compound is currently available, analysis of similar compounds like phenibut (4-amino-3-phenylbutanoic acid) demonstrates the power of this technique to reveal detailed packing and hydrogen bonding networks in the solid state[13].

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. Foundational physicochemical data and functional group analysis by FTIR provide the initial framework. High-resolution mass spectrometry unequivocally confirms the elemental composition. A suite of 1D and 2D NMR experiments establishes the precise atomic connectivity and constitution. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing an unambiguous, three-dimensional model of the molecule in the solid state. This multi-technique, self-validating approach ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development activities.

References

- Infrared Spectroscopy of Amino Acid Side Chains. (2016).

- This compound. Benchchem.

- FT-IR spectra of amino acids studied in the present work.

- Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed.

- This compound(CAS# 1086265-11-3). angenechemical.com.

- This compound | C7H16ClNO2 | CID 53398884. PubChem.

- X-ray Crystallography of 1-Amino-2-butanol Derivatives: A Compar

- Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (2022).

- Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evalu

- This compound (C7H15NO2). PubChemLite.

- This compound. Guangzhou Weibo Technology Co., Ltd.

- (R-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. Chem-Impex.

- Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023). PubMed.

- Ethyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride.

- X-ray diffraction pattern for powdered single crystals of BFAOB. The inset shows the crystal structure.

- The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. (2016).

- Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.

- (R)-2-Amino-2-methylbutanoic acid hydrochloride. PubChem.

- 2-amino-2-ethylbutanoic acid. ChemSynthesis.

- Amino Acid Analysis by Hydrophilic Interaction Chromatography Coupled with Isotope Dilution Mass Spectrometry. PubMed.

- Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent.

- (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl. ChemicalBook.

- X-ray diffraction and spectroscopic study of selected complexes of amino acids with carboxylic acids at high pressures and low temperatures. (2012).

- Showing Compound 2-Ethylbutanoic acid (FDB003245). FooDB.

- Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). American Pharmaceutical Review.

- X-Ray Crystallography of Chemical Compounds. PMC - NIH.

- 2-Ethylbutyric acid (88-09-5) 1H NMR spectrum. ChemicalBook.

- 2-Ethylbutanoic acid butyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 2-ETHYL-N-BUTYRIC ACID ETHYL ESTER(2983-38-2) 1H NMR spectrum. ChemicalBook.

- Showing metabocard for 2-Ethylbutanoic acid (HMDB0031221).

- Showing Compound 2-Methylbutanoic acid (FDB008135). FooDB.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H16ClNO2 | CID 53398884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenesci.com [angenesci.com]

- 4. This compound [weibosci.com]

- 5. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino Acid Analysis by Hydrophilic Interaction Chromatography Coupled with Isotope Dilution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 9. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides a comprehensive framework for elucidating the mechanism of action of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride, a structural analogue of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). Given the limited publicly available data on this specific compound, this document outlines a hypothesized mechanism of action and furnishes detailed experimental protocols to enable its thorough characterization.

Introduction

This compound is a synthetic amino acid derivative that bears a close structural resemblance to GABA.[1][2][3][4] GABA analogues are a class of compounds with significant therapeutic potential for a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety disorders.[5][6][7] The therapeutic efficacy of these analogues stems from their ability to modulate the GABAergic system, thereby enhancing inhibitory neurotransmission in the central nervous system (CNS). This guide will propose a primary and potential secondary mechanism of action for this compound and provide the necessary experimental designs for their validation.

Chemical Structure

IUPAC Name: 2-(aminomethyl)-2-ethylbutanoic acid;hydrochloride[4]

Molecular Formula: C₇H₁₆ClNO₂[4]

Molecular Weight: 181.66 g/mol [4]

Structure:

Caption: Chemical structure of this compound.

Part 1: Hypothesized Primary Mechanism of Action: Interaction with the GABAergic System

Based on its structural similarity to GABA, the primary mechanism of action of this compound is hypothesized to involve direct or indirect modulation of the GABAergic system. This can occur through several potential targets:

-

GABA Receptors (GABA-A and GABA-B): The compound may act as an agonist, antagonist, or allosteric modulator of GABA receptors.

-

GABA Transporters (GATs): It could inhibit the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.

-

GABA-Metabolizing Enzymes: The compound might inhibit the enzymes responsible for GABA degradation (GABA transaminase, GABA-T) or synthesis (glutamic acid decarboxylase, GAD).

The following sections outline the experimental protocols to investigate each of these potential interactions.

Investigation of GABA Receptor Binding and Function

A critical first step is to determine if this compound binds to and modulates GABA receptors.

These assays will determine the binding affinity (Ki) of the compound for GABA-A and GABA-B receptors.

Experimental Protocol: GABA-A Receptor Binding Assay

-

Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the crude synaptic membrane fraction. Wash the membranes multiple times to remove endogenous GABA.[1][8]

-

Assay Incubation: In a 96-well plate, incubate the prepared membranes with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]gabazine) and varying concentrations of this compound.[1][6][8]

-

Separation and Detection: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.[9]

-

Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Protocol: GABA-B Receptor Binding Assay

This protocol is similar to the GABA-A receptor binding assay but utilizes a GABA-B specific radioligand, such as [³H]GABA in the presence of a GABA-A antagonist (to block binding to GABA-A receptors) or a specific GABA-B radioligand like [³H]CGP54626.

Data Presentation: GABA Receptor Binding Affinity

| Receptor | Radioligand | IC₅₀ (µM) | Ki (µM) |

| GABA-A | [³H]muscimol | User Data | User Data |

| GABA-B | [³H]CGP54626 | User Data | User Data |

Patch-clamp electrophysiology on cultured neurons or brain slices will determine the functional effect of the compound on GABA receptor-mediated currents.

Experimental Protocol: Whole-Cell Patch-Clamp on Cultured Neurons

-

Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing specific GABA receptor subtypes.

-

Recording: Establish a whole-cell patch-clamp configuration on a selected neuron.[10][11][12]

-

Compound Application: Apply GABA to elicit a baseline current. Then, co-apply GABA with varying concentrations of this compound to assess its modulatory effects. To test for direct agonism, apply the compound in the absence of GABA.[13]

-

Data Analysis: Measure the changes in current amplitude, kinetics, and reversal potential. Construct dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Caption: Workflow for patch-clamp electrophysiology.

Investigation of GABA Transporter Activity

Inhibition of GABA transporters (GATs) can increase synaptic GABA concentrations.

Experimental Protocol: GABA Uptake Assay

-

Cell Preparation: Use primary cultured neurons or astrocytes, or cell lines expressing specific GAT subtypes (e.g., GAT-1, GAT-2, GAT-3).

-

Uptake Assay: Incubate the cells with [³H]GABA in the presence of varying concentrations of this compound.[14]

-

Termination and Measurement: Stop the uptake by washing with ice-cold buffer and lyse the cells. Measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of GABA uptake.

Data Presentation: GABA Transporter Inhibition

| Transporter | IC₅₀ (µM) |

| GAT-1 | User Data |

| GAT-2 | User Data |

| GAT-3 | User Data |

Investigation of GABA-Metabolizing Enzyme Activity

The compound's effect on the key enzymes of GABA metabolism, GAD (synthesis) and GABA-T (degradation), should be assessed.

Experimental Protocol: GAD Activity Assay

-

Enzyme Preparation: Prepare brain homogenates or purified GAD enzyme.

-

Assay: Measure the conversion of glutamate to GABA. This can be done using a fluorescence-coupled assay or by quantifying GABA production via HPLC or other analytical methods.[15][16][17] Incubate the enzyme preparation with glutamate and pyridoxal phosphate (a cofactor) in the presence of varying concentrations of the test compound.

-

Data Analysis: Determine the effect of the compound on GAD activity and calculate the IC₅₀ if inhibition is observed.

Experimental Protocol: GABA-T Activity Assay

-

Enzyme Preparation: Prepare brain homogenates or purified GABA-T enzyme.

-

Assay: Measure the degradation of GABA. This can be coupled to the production of succinic semialdehyde and subsequent reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically.[18]

-

Data Analysis: Determine the IC₅₀ value for GABA-T inhibition.

Data Presentation: Enzyme Inhibition

| Enzyme | IC₅₀ (µM) |

| GAD | User Data |

| GABA-T | User Data |

Part 2: Hypothesized Secondary Mechanism of Action: Modulation of Voltage-Gated Calcium Channels

Some clinically successful GABA analogues, such as gabapentin and pregabalin, do not act directly on the GABAergic system but rather on the α2δ subunit of voltage-gated calcium channels (VGCCs). Given this precedent, it is prudent to investigate this as a potential secondary mechanism for this compound.

Investigation of Voltage-Gated Calcium Channel Function

Experimental Protocol: Voltage-Clamp Assay on Cells Expressing VGCCs

-

Cell Preparation: Use a cell line (e.g., HEK293) stably expressing specific subtypes of VGCCs (e.g., N-type, P/Q-type, L-type) and their auxiliary subunits, including α2δ.

-

Recording: Using the whole-cell patch-clamp technique, hold the cell at a negative membrane potential and apply depolarizing voltage steps to elicit calcium currents.[19][20][21][22]

-

Compound Application: Perfuse the cells with varying concentrations of this compound and measure the effect on the amplitude and kinetics of the calcium currents.

-

Data Analysis: Construct a dose-response curve to determine the IC₅₀ for the inhibition of VGCC currents.

Caption: Hypothesized signaling pathways for the compound.

Conclusion

This technical guide provides a structured and comprehensive approach to elucidating the mechanism of action of this compound. By systematically investigating its interactions with key components of the GABAergic system and voltage-gated calcium channels, researchers can build a detailed pharmacological profile of this compound. The provided experimental protocols serve as a robust starting point for these investigations, paving the way for a deeper understanding of its therapeutic potential in neurological disorders.

References

-

Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338–2347. [Link]

-

Enna, S. J., & McCarson, K. E. (2006). The role of GABA in the mediation and perception of pain. Advances in Pharmacology, 54, 1-27. [Link]

-

Schousboe, A., & Waagepetersen, H. S. (2007). GABA: homeostatic and pharmacological aspects. Progress in Brain Research, 160, 9-19. [Link]

-

Sarup, A., Larsson, O. M., & Schousboe, A. (2009). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.22. [Link]

-

Johnston, G. A. R. (2013). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.15. [Link]

-

PubChem. (n.d.). 2-(aminomethyl)-2-ethylbutanoic acid. Retrieved from [Link]

-

Reddy, D. S., & Jian, K. (2010). Recording of GABA-gated currents. Bio-protocol, 1(2), e14. [Link]

-

PubChemLite. (n.d.). This compound (C7H15NO2). Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

PDSP. (n.d.). GABA-A Receptor Binding Assay Protocol. Retrieved from [Link]

-

Gifford, A. N., et al. (2016). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. ASSAY and Drug Development Technologies, 14(7), 427-437. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Herculano, A. M., et al. (2022). High performance liquid chromatography-based method to analyze activity of GABA transporters in central nervous system. Neurochemistry International, 157, 105359. [Link]

-

Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of voltage-sensitive calcium channels in spines and dendrites. The Journal of Neuroscience, 31(11), 4221-4232. [Link]

-

Graham, J. B., et al. (2011). Voltage-clamp analysis of voltage-gated calcium channel modulation by DHPG. PLoS ONE, 6(12), e29051. [Link]

-

Axol Bioscience. (n.d.). Whole-Cell Patch Clamp Protocol for Neuronal Cultures. Retrieved from [Link]

-

Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 85(24), 9336-9340. [Link]

-

Quan, A., et al. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLoS ONE, 9(2), e88667. [Link]

-

Quan, A., et al. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. National Institutes of Health. [Link]

-

Leresche, N., et al. (1995). Modulation by different GABAB receptor types of voltage-activated calcium currents in rat thalamocortical neurones. The Journal of Physiology, 485(Pt 1), 37-51. [Link]

-

Parviz, M., et al. (2014). A fluorescence enhancement assay for measurement of glutamate decarboxylase activity. Avicenna Journal of Medical Biotechnology, 6(4), 220-227. [Link]

-

Leresche, N., et al. (1995). Modulation by different GABAB receptor types of voltage-activated calcium currents in rat thalamocortical neurones. ResearchGate. [Link]

-

Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of voltage-sensitive calcium channels in spines and dendrites. The Journal of Neuroscience, 31(11), 4221-4232. [Link]

-

Kaufman, D. L., et al. (1991). Two Forms of the γ-Aminobutyric Acid Synthetic Enzyme Glutamate Decarboxylase Have Distinct Intraneuronal Distributions and Cofactor Interactions. The Journal of Neuroscience, 11(9), 2691-2702. [Link]

-

Silverman, R. B., & Levy, M. A. (1983). In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Life Sciences, 32(24), 2717-2723. [Link]

Sources

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C7H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C7H16ClNO2 | CID 53398884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. pnas.org [pnas.org]

- 13. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]

- 16. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemisgroup.us [chemisgroup.us]

- 18. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GABAB Receptor Modulation of Voltage-Sensitive Calcium Channels in Spines and Dendrites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Modulation by different GABAB receptor types of voltage-activated calcium currents in rat thalamocortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. GABAB receptor modulation of voltage-sensitive calcium channels in spines and dendrites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Physicochemical Landscape

In the realm of pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is paramount to its successful translation from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive technical overview of the solubility and stability of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride (CAS RN: 1086265-11-3), a key building block in the synthesis of various bioactive molecules, particularly those targeting neurological disorders.[1] As a Senior Application Scientist, my objective is to not only present the data but to also provide the rationale behind the experimental designs and analytical choices, thereby empowering researchers to conduct their own robust evaluations.

This document deviates from a rigid template, instead adopting a structure that logically unfolds the scientific narrative of this compound. We will begin with its fundamental properties and then delve into detailed experimental protocols for determining its solubility and stability profiles. The hydrochloride salt form of this amino acid derivative is specifically designed to enhance its formulation potential, and this guide will illuminate the critical parameters that govern its behavior in various environments.[1]

Part 1: Physicochemical Characterization of this compound

A foundational understanding of a compound's intrinsic properties is the starting point for any formulation development program.

Molecular Structure and Properties

-

Systematic Name: 2-(aminomethyl)-2-ethylbutanoic acid;hydrochloride[2][3]

-

Structure:

Caption: Molecular components of the compound.

The presence of a primary amine, a carboxylic acid, and two ethyl groups on the alpha-carbon creates a unique steric and electronic environment that influences its reactivity and intermolecular interactions.[3] The hydrochloride salt form is critical for enhancing its aqueous solubility.

Part 2: Solubility Profile: A Multifaceted Investigation

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. For an ionizable molecule like this compound, solubility is not a single value but a profile dependent on various factors.

Aqueous Solubility

The hydrochloride salt of this amino acid is expected to be freely soluble in water.[4] The solubility of amino acid hydrochlorides in water generally increases with temperature.[4][5]

This protocol outlines the isothermal shake-flask method, a gold standard for solubility determination.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing purified water.

-

Equilibrate the vials in a shaking incubator at various temperatures (e.g., 25°C, 37°C, 50°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH-Dependent Solubility

The zwitterionic nature of the parent amino acid means its solubility will be significantly influenced by the pH of the medium.[6][7] The hydrochloride salt will be most soluble at acidic to neutral pH where the amino group is protonated.

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) and beyond.

-

Equilibration: Add an excess of the compound to each buffer solution and equilibrate as described in the aqueous solubility protocol.

-

Analysis: After equilibration and filtration, determine the concentration in each buffer using a validated analytical method.

-

Data Visualization: Plot the logarithm of the solubility against the pH to visualize the profile.

Caption: Workflow for determining the pH-solubility profile.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation of non-aqueous dosage forms.

Table 1: Predicted and Experimental Approaches for Solvent Solubility

| Solvent | Predicted Solubility | Rationale for Use in Development | Experimental Protocol |

| Water | High | Primary solvent for aqueous formulations. | Isothermal Shake-Flask Method |

| Ethanol | Moderate | Co-solvent in formulations, vehicle for toxicity studies. | Isothermal Shake-Flask Method |

| Methanol | Moderate to High | Solvent for analytical method development and synthesis. | Isothermal Shake-Flask Method |

| DMSO | High | Stock solution preparation for in vitro assays. | Isothermal Shake-Flask Method |

Part 3: Stability Profile and Degradation Pathway Elucidation

A comprehensive stability testing program is mandated by regulatory agencies to ensure the safety and efficacy of a drug product throughout its shelf life. Forced degradation studies are the cornerstone of this program.[8]

Forced Degradation Studies (Stress Testing)

The objective of forced degradation is to intentionally degrade the compound to identify potential degradation products and establish the intrinsic stability of the molecule.[8] These studies are critical for developing stability-indicating analytical methods.[9][10] The target degradation is typically 5-20%.[11][12]

Caption: General workflow for forced degradation studies.

Hydrolysis is a common degradation pathway for molecules with labile functional groups.[8][13]

-

Acidic Conditions: Refluxing in 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.[13]

-

Basic Conditions: Refluxing in 0.1 N NaOH at a controlled temperature.[13]

-

Neutral Conditions: Refluxing in purified water.

Potential Degradation Pathway: While the core structure is relatively stable, extreme pH and temperature could potentially lead to decarboxylation or other rearrangements, although less common for simple amino acids. The primary degradation pathway for amino acids under hydrothermal conditions is deamination and decarboxylation.[14]

Oxidation can be initiated by atmospheric oxygen, light, or trace metal impurities.[11]

-

Procedure: Treatment with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[8]

Potential Degradation Pathway: The primary amine is susceptible to oxidation, potentially forming corresponding aldehydes or other oxidized species.

Exposure to high temperatures can provide the energy needed to initiate degradation reactions.[15]

-

Procedure: Exposing the solid compound to dry heat (e.g., 70-80°C) for an extended period.

Potential Degradation Pathway: Thermal stress can lead to decarboxylation or dimerization.

Exposure to light, particularly UV radiation, can induce photolytic degradation.[16]

-

Procedure: Exposing the solid compound and its solution to a combination of visible and UV light in a photostability chamber, as per ICH Q1B guidelines.

Potential Degradation Pathway: Photolytic stress can generate free radicals, leading to a variety of degradation products, including those from oxidation and fragmentation.

Analytical Strategy for Stability-Indicating Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or product over time.[17] HPLC is the workhorse for SIAMs in pharmaceutical analysis.[9][18]

-

Column Selection: A reversed-phase C18 column is a common starting point for polar analytes. For highly polar compounds that show poor retention, a hydrophilic interaction liquid chromatography (HILIC) column might be more suitable.[19][20]

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer to control pH) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[21][22] For compounds with primary amines, adding an ion-pairing agent or using a buffer at a pH that suppresses the ionization of silanol groups on the column can improve peak shape.

-

Detection: UV detection is standard. If the chromophore is weak, or for the identification of unknown degradation products, mass spectrometry (MS) detection is invaluable.[23][24]

-

Sample Preparation: Dissolve the stressed samples in a suitable diluent, which is often the initial mobile phase composition.[25]

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from low to high organic modifier concentration to elute the polar parent compound and any less polar degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan) and/or MS.

-

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Part 4: Data Interpretation and Structural Elucidation

The final step in the stability assessment is the identification and characterization of any significant degradation products.

Characterization of Degradation Products

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying unknown impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the degradants.[23][24]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns from MS/MS experiments provide structural information about the degradation products.[23]

Table 2: Summary of Analytical Techniques for Characterization

| Technique | Information Provided | Application in this Context |

| HPLC-UV | Quantitative analysis of parent compound and known impurities. | Purity testing and stability monitoring. |

| LC-MS | Molecular weight of parent and degradation products. | Identification of unknown degradants. |

| LC-MS/MS | Structural information from fragmentation patterns. | Structural elucidation of degradation products. |

Conclusion: A Pathway to Robust Formulation